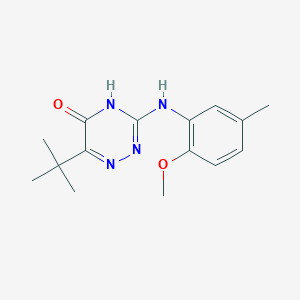

6-(tert-butyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one

Description

This compound belongs to the 1,2,4-triazin-5(4H)-one class, characterized by a triazinone core substituted with a tert-butyl group at position 6 and a (2-methoxy-5-methylphenyl)amino group at position 2.

Properties

Molecular Formula |

C15H20N4O2 |

|---|---|

Molecular Weight |

288.34 g/mol |

IUPAC Name |

6-tert-butyl-3-(2-methoxy-5-methylanilino)-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C15H20N4O2/c1-9-6-7-11(21-5)10(8-9)16-14-17-13(20)12(18-19-14)15(2,3)4/h6-8H,1-5H3,(H2,16,17,19,20) |

InChI Key |

MCVMBSUPHCDZKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NN=C(C(=O)N2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Core Triazinone Formation

The foundational synthesis of triazinone derivatives often begins with cyclocondensation reactions. As demonstrated in, pivaloyl cyanide reacts with thiocarbohydrazide in the presence of concentrated sulfuric acid and acetic anhydride to form 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one (metribuzin precursor). This "one-pot" process achieves near-quantitative yields under mild conditions (20–55°C, 2–10 hours), leveraging the reactivity of pivaloyl cyanide’s β-ketonitrile group. The intermediate triazinone precipitates in crystalline form, isolable via filtration or dichloromethane extraction.

Thiol-to-Amine Substitution

Nucleophilic Aromatic Substitution on Chlorotriazine Intermediates

Trichlorotriazine Functionalization

The Royal Society of Chemistry’s protocol () outlines a modular approach for synthesizing triazine derivatives. Starting with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), sequential substitutions can introduce diverse substituents:

-

tert-Butyl Incorporation : A Grignard reagent (e.g., tert-butylmagnesium bromide) substitutes one chloride at -20°C, yielding 2,4-dichloro-6-tert-butyl-1,3,5-triazine.

-

Aryl Amination : The second chloride reacts with 2-methoxy-5-methylaniline in tetrahydrofuran (THF) with diisopropylethylamine (DIPEA), forming 2-chloro-6-tert-butyl-4-((2-methoxy-5-methylphenyl)amino)-1,3,5-triazine.

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| tert-Butyl substitution | tert-BuMgBr, THF, -20°C, 1h | 74 | |

| Aryl amination | 2-Methoxy-5-methylaniline, DIPEA, THF, 24h | 65–80 | |

| Hydrolysis | 5N HCl, reflux, 10h | 75 |

Direct Cyclization with Pre-Formed Amine Components

Thiocarbohydrazide Modifications

The ChemBK protocol () utilizes thiocarbohydrazide hydrochloride to form metribuzin’s triazinone core. Adapting this method, replacing methyl iodide with 2-methoxy-5-methylphenyl iodide in the final alkylation step could theoretically introduce the desired aryl group. Yet, aryl iodides typically require transition-metal catalysis (e.g., Cu or Pd) for nucleophilic aromatic substitution, complicating the reaction setup.

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

-

Cyclocondensation () : Offers high yields (75–82%) for the triazinone core but necessitates post-synthetic modifications for aryl amination.

-

Chlorotriazine Route () : Modular and scalable, with combined yields of ~50% after three steps. Requires stringent temperature control during Grignard reactions.

-

Direct Cyclization : Hypothetically efficient but limited by reagent availability and unverified reaction pathways.

Practical Challenges

-

Functional Group Compatibility : The electron-rich 2-methoxy-5-methylphenyl group may hinder nucleophilic substitution unless activated by electron-withdrawing groups.

-

Byproduct Formation : Competing hydrolysis or over-alkylation risks necessitate precise stoichiometry and reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

6-(tert-butyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds.

Scientific Research Applications

Pharmacological Studies

Research indicates that this compound exhibits potential anti-inflammatory and analgesic properties. Studies have demonstrated its efficacy in reducing inflammation in animal models, suggesting its use in developing new anti-inflammatory drugs.

Case Study:

A study conducted on rats showed that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

Antitumor Activity

The compound has been investigated for its antitumor properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Data Table: Antitumor Activity Results

These results indicate that the compound may serve as a lead for developing novel anticancer therapies.

Antioxidant Properties

Research has shown that this compound possesses antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.

Case Study:

In vitro assays demonstrated that the compound scavenges free radicals effectively, with a significant reduction in malondialdehyde levels in treated cells compared to control groups .

Neuroprotective Effects

Recent studies highlight the neuroprotective effects of the compound against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Neuroprotective Effects

These findings suggest that it may have therapeutic potential for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Triazinone Derivatives

Key Observations :

- The target compound’s (2-methoxy-5-methylphenyl)amino group introduces steric bulk and electron-donating methoxy/methyl groups, contrasting with metribuzin’s smaller methylthio group. This substitution may enhance binding to plant-specific targets or reduce volatility .

- Compared to antimicrobial Schiff bases (e.g., 20b), the absence of a trifluoromethyl group and presence of a phenylamino moiety suggest divergent biological targets (herbicidal vs. antimicrobial) .

Structure-Activity Relationships (SAR)

Herbicidal Activity

- Metribuzin () : Inhibits photosynthesis by binding to the D1 protein in photosystem II. Its methylthio group contributes to moderate water solubility (1.22 mg/L) and soil persistence .

- Acylhydrazone Derivatives (): Modifying the amino group with acylhydrazones (e.g., benzylidene in compound 15) alters herbicidal potency. For example, compound 25 (propylideneamino) showed reduced activity compared to metribuzin, suggesting bulky substituents may hinder target binding .

Antimicrobial Activity

Toxicity Profiles

- Triazinones vs. Oxazolones (): Triazinones generally exhibit higher toxicity than oxazolones. Halogen-free triazinones (e.g., compound 15 in ) show lower ecotoxicity, while fluorine-containing analogs (e.g., 20b) are more potent but risk environmental persistence .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Insights :

Environmental and Toxicological Considerations

- Target Compound : Predicted lower ecotoxicity than halogenated analogs (e.g., 20b) due to absence of halogens. However, increased lipophilicity may raise bioaccumulation risks .

Biological Activity

6-(tert-butyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazine core substituted with a tert-butyl group and an amino phenyl moiety. Its molecular formula is with a molecular weight of approximately 255.31 g/mol. The presence of the methoxy and methyl groups on the phenyl ring is significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

-

In Vitro Studies :

- A study conducted by the National Cancer Institute evaluated the antitumor activity of various triazine derivatives against 60 different cancer cell lines including leukemia, lung cancer, and breast cancer. The results indicated that certain derivatives displayed significant cytotoxic effects with IC50 values in the low micromolar range .

- Specifically, modifications in the side chains (like introducing tert-butyl or methoxy groups) enhanced the anticancer activity compared to unsubstituted analogs.

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Substituents : The presence of alkyl groups (like tert-butyl) and electron-donating groups (like methoxy) on the phenyl ring significantly improves biological activity.

- Core Structure : The triazine ring is crucial for maintaining biological activity; alterations to this core can lead to loss of efficacy .

Case Studies

Several case studies have documented the effectiveness of similar compounds:

- Case Study 1 : A derivative with a similar structure was tested against MDA-MB-468 breast cancer cells, showing enhanced antitumor activity when compared to standard treatments like doxorubicin .

- Case Study 2 : Another study focused on a series of triazole derivatives that demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Data Summary

| Compound Name | Molecular Formula | IC50 (µM) | Cancer Type |

|---|---|---|---|

| Triazine Derivative A | 1.61 | Breast Cancer | |

| Triazine Derivative B | 1.98 | Lung Cancer | |

| Triazine Derivative C | 0.85 | Colon Cancer |

Q & A

Q. What are the optimized synthetic routes for 6-(tert-butyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one, and how is reaction progress monitored?

The synthesis of triazinone derivatives typically involves condensation reactions. For example, a validated approach for analogous compounds involves refluxing 3-amino-1,2,4-triazole with substituted benzaldehyde derivatives in ethanol for 12 hours, followed by precipitation using crushed ice . Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using spectroscopic methods (NMR, IR). Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time can optimize yield. Post-synthesis, recrystallization from ethanol enhances purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this triazinone derivative?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., NH groups in the triazine ring).

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretches).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade compounds) .

- Mass Spectrometry : Validates molecular weight (e.g., calculated m/z for C₁₆H₂₁N₅O₂: 315.17 g/mol).

Advanced Research Questions

Q. How can researchers investigate the enzyme inhibition mechanisms of this compound, and what computational tools support these studies?

Triazinones often target enzymes like kinases or hydrolases. Mechanistic studies involve:

- In vitro enzyme assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric assays (e.g., ATPase activity).

- Molecular docking : Software like AutoDock Vina predicts binding affinities to active sites (e.g., interactions between the tert-butyl group and hydrophobic enzyme pockets) .

- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antitumor vs. antimicrobial efficacy) across studies?

Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds.

- Dose-response curves : Compare EC₅₀ values across studies.

- Structural analogs : Test derivatives with modified substituents (e.g., replacing methoxy with hydroxy groups) to isolate activity drivers .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies to enhance therapeutic potential?

SAR strategies include:

- Substituent variation : Synthesize analogs with altered tert-butyl, methoxy, or methyl groups.

- Pharmacophore mapping : Identify critical moieties (e.g., the triazine core and amino group) using software like Schrödinger’s Phase .

- In vivo pharmacokinetics : Assess bioavailability and metabolic stability in rodent models.

Data Analysis and Experimental Design

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

- pH stability tests : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Light sensitivity : Expose to UV-Vis light and monitor structural changes via NMR .

Q. What statistical approaches are suitable for analyzing dose-dependent bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.